REACTION_CXSMILES
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[N+:1]([O-])(O)=[O:2].[N+:5]([C:8]1([N+:24]([O-:26])=[O:25])[CH2:15][NH:14][CH2:13][C:12]([N+:19]([O-:21])=[O:20])([N+:16]([O-:18])=[O:17])[CH2:11][N:10]([N:22]=[O:23])[CH2:9]1)([O-:7])=[O:6]>>[N+:24]([C:8]1([N+:5]([O-:7])=[O:6])[CH2:15][N:14]([N:1]=[O:2])[CH2:13][C:12]([N+:19]([O-:21])=[O:20])([N+:16]([O-:18])=[O:17])[CH2:11][N:10]([N:22]=[O:23])[CH2:9]1)([O-:26])=[O:25]
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Name
|
|
Quantity
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7 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(CN(CC(CNC1)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated at 40°-45° C. for five minutes
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Duration
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5 min
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Type
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ADDITION
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Details
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was then poured into ice
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1(CN(CC(CN(C1)N=O)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.109 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |